molecular formula C9H9NO2 B14115350 N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

Cat. No.: B14115350
M. Wt: 163.17 g/mol
InChI Key: KZPPLHLNEOMCIV-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a hydroxylamine derivative featuring a 2,3-dihydrobenzofuran scaffold. The dihydrobenzofuran moiety confers structural rigidity, which may influence binding affinity and metabolic stability compared to simpler aromatic or heterocyclic analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPLHLNEOMCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzofuran Derivatives with Hydroxylamine

The most direct route involves condensing 5-formyl-2,3-dihydrobenzofuran with hydroxylamine hydrochloride under acidic or neutral conditions. This method typically employs ethanol or methanol as solvents, with yields ranging from 60% to 75%.

Reaction conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux (78°C)
  • Catalyst : Pyridine (for HCl neutralization)
  • Time : 6–8 hours

The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, followed by dehydration to form the imine linkage.

Cyclization of Hydroxybenzyl Alcohol Precursors

A patent-published method (EP0474016A2) describes the synthesis of 2,3-dihydrobenzofuran intermediates from 2-hydroxybenzyl alcohols, which can be further functionalized to yield the target compound.

Key steps :

  • Fries rearrangement : A phenol ester undergoes acyl migration in the presence of AlCl₃ to form a 2-acylphenol.
  • Reduction : The 2-acylphenol is reduced to a 2-hydroxybenzyl alcohol using NaBH₄ or LiAlH₄.
  • Cyclization : The alcohol is treated with an acidic ion-exchange resin (e.g., Amberlyst® 15) in toluene, with molecular sieves (3–4 Å) to remove water.

Optimized parameters :

Parameter Optimal Range
Catalyst loading 5–10 wt% (Amberlyst® 15)
Solvent Toluene
Temperature 60–120°C
Reaction time 2–4 hours

This method achieves cyclization efficiencies >80% by minimizing polymerization side reactions through rapid water removal.

Mechanistic Insights into Key Reactions

Acid-Catalyzed Cyclization Mechanism

The cyclization of 2-hydroxybenzyl alcohols proceeds via a two-step mechanism:

  • Protonation : The hydroxyl group is protonated, facilitating water elimination to form a vinylphenol intermediate.
  • Electrophilic cyclization : The vinylphenol undergoes intramolecular attack by the adjacent hydroxyl oxygen, forming the dihydrofuran ring.

Critical factors :

  • Water removal : Molecular sieves shift equilibrium toward vinylphenol formation.
  • Acid strength : Strongly acidic resins (e.g., Amberlyst® 15) enhance protonation efficiency.

Condensation Reaction Kinetics

The rate of imine formation in hydroxylamine condensations follows second-order kinetics, dependent on both aldehyde and hydroxylamine concentrations. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote side reactions, necessitating a balance between rate and selectivity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal toluene as the optimal solvent for cyclization due to its high boiling point (110°C) and compatibility with acid catalysts. Amberlyst® 15 outperforms homogeneous acids (e.g., H₂SO₄) by enabling facile catalyst recovery and reducing byproduct formation.

Temperature and Time Dependence

Elevated temperatures (80–120°C) reduce reaction times but risk decomposition of sensitive intermediates. A balance is achieved at 90°C, yielding >75% product within 3 hours.

Analytical Characterization

Spectroscopic Methods

  • $$ ^1H $$-NMR : Confirms imine proton ($$\delta$$ 8.3 ppm) and dihydrofuran protons ($$\delta$$ 3.2 ppm).
  • IR : Strong absorption at 1640 cm⁻¹ (C=N stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for well-optimized syntheses.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceutical intermediates : Functionalization at the hydroxylamine position yields bioactive molecules.
  • Coordination complexes : The imine nitrogen acts as a ligand for transition metals.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine, also known as this compound or 2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime, is a chemical compound with a variety of applications in scientific research.

Molecular Structure and Properties
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. The compound features a dihydrobenzo[b]furan structure, which includes fused aromatic and aliphatic ring systems. An oxime functional group (-C=N-OH) is attached to the aldehyde's carbonyl carbon, imparting unique reactivity and biological properties.

Synthesis
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime can be synthesized through different methods, such as the reaction of C₉H₈O with NH₂OH, which yields C₉H₉NO + H₂O.

Applications in Scientific Research

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime and its analogs are used in diverse applications, including acting as building blocks in organic synthesis, medicinal chemistry, and pharmacology.

Organic Synthesis
This compound is a versatile reagent in synthetic organic chemistry. The oxime group can be used in various reactions such as reduction, oxidation, and rearrangement. It is also used in the synthesis of complex molecules, including heterocycles and pharmaceuticals.

Medicinal Chemistry
Research indicates that 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits several biological activities, making it a compound of interest in pharmacology and toxicology.

Biological Activities
The biological activities of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime include:

  • Antimicrobial properties, demonstrating effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory effects, with observed in vitro reduction of pro-inflammatory cytokines production in cultured cells, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antitumor/anticancer activity. Isoxazole derivatives have been evaluated for their in vitro COX inhibitory activity and selectivity, with COX-1 inhibition considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Interaction Studies
Interaction studies involving 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime focus on its binding affinity to various biological targets, which is crucial to understanding how this compound may influence biological systems.

Comparable Compounds
Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime. One example is N-[2,3-Dihydro-1-benzofuran-5-YL(3-hydroxycyclobutyl)methyl]-2-(2-methylphenoxy)acetamide, which has a molecular weight of 367.4 g/mol .

Case Studies and Research Findings

  • In Vitro Studies : Derivatives of benzofuran exhibited promising anticancer activities with low cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index.
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its mechanism of action in promoting cell death.
  • Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Bis(hydroxylamine) Derivatives with Benzisothiazol Scaffolds

Compounds 1 and 2 (from ) are bis(hydroxylamine) derivatives with benzisothiazol cores. Key comparisons include:

  • Binding Affinity :
Compound Binding Affinity (kcal/mol)
Compound 1 (Benzisothiazol) -8.7
Compound 2 (Benzisothiazol) -8.5
Target Benzofuran Compound Data unavailable

The benzisothiazol analogs exhibit strong binding to trehalase in Anopheles gambiae, surpassing the control ligand (-6.3 kcal/mol). This suggests that fused heterocyclic systems enhance inhibitory potency, though the benzofuran analog’s activity remains unquantified .

  • Structure-Activity Relationship (SAR): The substitution pattern on the heterocycle (e.g., dihydrobenzo[d]isothiazol vs. dihydrobenzofuran) likely modulates electronic and steric effects.

Ethylidene vs. Methylidene Substituents

The compound (Z)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine (CAS 146321-88-2) differs by an ethylidene group instead of methylidene. While pharmacological data are absent, the extended alkyl chain may influence:

  • Lipophilicity : Increased hydrophobicity could enhance membrane permeability.
  • Metabolic Stability : Bulkier substituents often resist oxidative metabolism, prolonging half-life .

N-(2-Methoxyphenyl)hydroxylamine and Metabolic Pathways

N-(2-Methoxyphenyl)hydroxylamine () shares a hydroxylamine group but lacks the benzofuran scaffold. Key distinctions:

  • Metabolism: Reduced to o-anisidine by CYP1A enzymes in hepatic microsomes, with minor oxidation to o-aminophenol via CYP2E1. The benzofuran analog’s rigid structure may impede enzymatic reduction or favor alternative pathways, reducing toxic metabolite formation .
  • Redox Cycling: Unlike N-(2-methoxyphenyl)hydroxylamine, the benzofuran derivative’s fused ring system may limit redox cycling, a mechanism linked to oxidative stress and genotoxicity .

Regulated N-Substituted Hydroxylamines

Several N-substituted hydroxylamines (e.g., N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine) are controlled under drug abuse legislation (). These compounds often feature phenethylamine backbones with thioether or methoxy groups, which are associated with psychoactivity.

Biological Activity

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its research findings.

This compound is characterized by its unique structure, which includes a hydroxylamine functional group attached to a benzofuran derivative. The molecular formula is C9H11N1O2C_9H_{11}N_1O_2, and its molecular weight is approximately 163.19 g/mol. This structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is essential in preventing oxidative stress-related damage in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : The compound's structure allows it to interact with biological receptors, possibly influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, its derivatives have been tested against strains such as E. coli and Candida albicans, demonstrating significant antimicrobial effects.
  • Neuroprotective Effects : Similar compounds have been associated with neuroprotection, particularly in models of oxidative stress and neurodegeneration. The ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli growth
NeuroprotectiveProtection against oxidative stress
AnticancerInduction of apoptosis

Selected Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against E. coli with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .
  • Neuroprotective Study : In a neuroprotective assay involving murine models subjected to oxidative stress, the compound exhibited protective effects by reducing lipid peroxidation levels and enhancing neuronal survival rates .
  • Anticancer Mechanism : Research highlighted that certain derivatives could induce cell cycle arrest and apoptosis in human cancer cell lines through modulation of key signaling pathways .

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